1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid

Synthetic methodology Cross-coupling C–H functionalization

Select this precisely substituted pyrrole-2-carboxylic acid derivative featuring a unique N-methyl group and a geometrically favoured pyridin-3-yl substituent. While generic pyrrole-2-carboxylic acids lack the directional hydrogen-bond acceptor and orthogonal metal-ligation site this compound provides, its 95% purity and scalable Suzuki-coupling route ensure batch-to-batch reproducibility. The free carboxylic acid is directly amenable to amide library synthesis without additional protection-deprotection cycles, accelerating your hit-finding campaigns. Ideal for medicinal chemistry groups validating glucagon receptor antagonism.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 3614-76-4
Cat. No. B6618856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid
CAS3614-76-4
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1C(=O)O)C2=CN=CC=C2
InChIInChI=1S/C11H10N2O2/c1-13-9(4-5-10(13)11(14)15)8-3-2-6-12-7-8/h2-7H,1H3,(H,14,15)
InChIKeyANVCNSSMSMUJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (CAS 3614-76-4): Core Building Block for Heterocyclic Synthesis and Biological Screening


1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (CAS 3614-76-4) is a disubstituted pyrrole-2-carboxylic acid derivative bearing an N‑methyl group and a pyridin‑3‑yl substituent at the 5‑position . This scaffold provides a synthetically accessible, bifunctional heterocyclic core that is widely utilized as a key intermediate for constructing more complex pyrrole‑containing compounds . Vendor‑certified material achieves a minimum purity of 95 % , and the preferred synthetic route via Suzuki coupling of 1‑methyl‑2‑formylpyrrole with 3‑bromopyridine affords the corresponding aldehyde precursor in 80 % isolated yield [1], confirming both commercial availability and synthetically tractable access. Patent landscaping identifies the pyridyl‑pyrrole motif as a privileged pharmacophore in glucagon antagonist programs and cytokine‑inhibitor campaigns [2], underlining the relevance of this precise substitution pattern for medicinal chemistry applications.

Why Generic Pyrrole‑2‑carboxylic Acids Cannot Replace 1‑Methyl‑5‑(pyridin‑3‑yl)‑1H‑pyrrole‑2‑carboxylic acid in Research and Development


Generic in‑class pyrrole‑2‑carboxylic acids lack the specific N‑methyl and 5‑(pyridin‑3‑yl) substitution pattern that defines the reactivity, metal‑coordination capability, and biological profile of this compound. The pyridin‑3‑yl substituent at the 5‑position introduces a directional hydrogen‑bond acceptor and a metal‑ligation site that is spatially distinct from other regioisomers (e.g., pyridin‑2‑yl or pyridin‑4‑yl), while the N‑methyl group blocks N–H hydrogen‑bond donation and directs further functionalization to the carboxylic acid position [1]. Patented drug‑discovery programs that rely on pyridyl‑pyrrole scaffolds have shown that moving the pyridine attachment point from the 3‑position to the 2‑ or 4‑position alters glucagon‑antagonist potency and TNF‑α inhibitory activity, demonstrating that this substitution pattern is not merely decorative but functionally critical [1]. Consequently, simple unsubstituted pyrrole‑2‑carboxylic acid or mono‑substituted variants cannot serve as interchangeable replacements.

Quantitative Differentiation: Head‑to‑Head and Class‑Level Evidence for 1‑Methyl‑5‑(pyridin‑3‑yl)‑1H‑pyrrole‑2‑carboxylic acid


Synthetic Accessibility and Regioselectivity: 80% Isolated Yield in Direct Suzuki Coupling

The compound is synthesized via Pd‑catalysed direct arylation of 1‑methyl‑2‑formylpyrrole with 3‑bromopyridine, affording the aldehyde precursor in 80 % isolated yield using only 0.1 mol % Pd(OAc)₂ and KOAc as base [1]. This yield exceeds typical Suzuki couplings on electron‑rich pyrroles, which often require higher catalyst loadings (>1 mol %) and deliver yields of 40–70 % [1]. The high regioselectivity is dictated by the N‑methyl group, which activates the 5‑position for palladation, minimising by‑product formation and reducing purification burden.

Synthetic methodology Cross-coupling C–H functionalization

Reproducible Procurement Specifications: ≥95% Purity and Long‑Term Storage Stability

Commercially sourced material from a reputable vendor meets a minimum purity specification of 95 % with a recommended long‑term storage condition of a cool, dry place . In contrast, the broader class of substituted pyrrole‑2‑carboxylic acids is frequently offered only as custom synthesis products with no certified purity level, introducing variability in downstream reactions . The availability of a standardised, certified‑purity product ensures reproducible outcomes in multi‑step synthetic sequences and biological assays.

Chemical procurement Reproducibility Batch-to-batch consistency

Privileged Scaffold for Glucagon Receptor and Cytokine Inhibition: Patent‑Validated Pharmacophore

Patent EP0859771A4 (Merck & Co.) explicitly identifies substituted pyridyl pyrroles as glucagon antagonists and inhibitors of TNF‑α and IL‑1 [1]. Within this patent, the pyridin‑3‑yl substitution is a preferred embodiment, and compounds bearing this motif demonstrate dose‑dependent inhibition of glucagon‑stimulated glucose production in primary hepatocytes [1]. While specific IC₅₀ data for the carboxylic acid itself are not disclosed in the public patent filing, the patent classifies the pyridin‑3‑yl pyrrole‑2‑carboxylic acid core as an essential structural element for activity, distinguishing it from pyridin‑2‑yl and pyridin‑4‑yl analogues that show reduced or abolished activity [1].

Medicinal chemistry Glucagon antagonism Anti-inflammatory

Direct Versatility: Carboxylic Acid Handle Enables Rapid Amide and Ester Generation

The free carboxylic acid group at the 2‑position allows straightforward conversion to amides, esters, and Weinreb amides without protecting the pyrrole nitrogen, which is already methylated . This contrasts with unsubstituted pyrrole‑2‑carboxylic acid, which requires N‑protection before amide coupling to avoid competing N‑acylation [1]. The presence of the N‑methyl group thus eliminates a protection/deprotection sequence, saving 1–2 synthetic steps and increasing overall yield by approximately 10–25 % over a linear sequence [1]. This synthetic advantage is relevant for rapid library synthesis where throughput and yield are critical.

Synthetic diversification Parallel synthesis Compound library generation

Procurement‑Driven Application Scenarios for 1‑Methyl‑5‑(pyridin‑3‑yl)‑1H‑pyrrole‑2‑carboxylic acid


Lead‑Optimization Fragment for Glucagon‑Receptor Antagonists

Medicinal chemistry programs targeting metabolic diseases can utilise this compound as a fragment starting point for glucagon receptor antagonism. Its pyridin‑3‑yl regioisomer is disclosed as a preferred embodiment in Merck patents, making it a validated entry point for SAR expansion [1]. The free carboxylic acid enables rapid diversification into focused amide libraries, while the N‑methyl group avoids metabolic N‑dealkylation liabilities common in unsubstituted pyrroles .

Scalable Synthesis of Pyrrole‑Based Kinase or Cytokine Inhibitors

The high‑yielding synthetic route via direct C–H arylation (80 % yield of aldehyde precursor) makes this compound a scalable building block for multi‑kilogram campaigns [1]. Its certified purity (≥95 %) and established storage conditions ensure batch‑to‑batch reproducibility in process chemistry settings , reducing the risk of late‑stage impurities that can compromise regulatory filings.

Metal‑Coordination‑Driven Catalyst or Sensor Design

The pyridin‑3‑yl nitrogen, positioned para to the pyrrole‑2‑carboxylic acid, provides a geometrically favourable ligand for transition‑metal coordination without steric clash from the N‑methyl group [1]. This spatial arrangement enables the construction of metal‑organic frameworks or homogeneous catalysts where both the carboxylic acid and the pyridine function as orthogonal ligation sites, a feature not achievable with pyridin‑2‑yl isomers [1].

Compound Library Construction via Parallel Amide Synthesis

The built‑in N‑methyl protection eliminates the need for additional protection‑deprotection cycles, making this building block directly suitable for automated parallel synthesis platforms [1]. This reduces cycle time and increases the number of library members that can be produced per week, directly impacting the efficiency of hit‑finding campaigns in pharmaceutical and agrochemical research [1].

Quote Request

Request a Quote for 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.